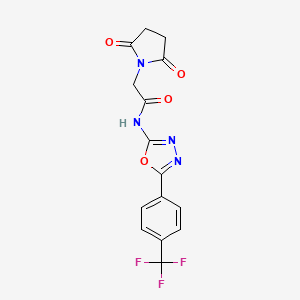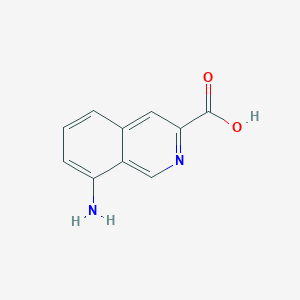
Tert-butyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as Tert-butyl DMAPC and is synthesized using a specific method that involves the use of various reagents and solvents. In
Scientific Research Applications
Tert-butyl DMAPC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. Tert-butyl DMAPC has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the activation of inflammatory pathways. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of fibroblasts, which are responsible for the development of fibrosis.
Mechanism of Action
Tert-butyl DMAPC exerts its effects through the activation of the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. Tert-butyl DMAPC has been found to activate the Nrf2 pathway by binding to Keap1, which is a negative regulator of Nrf2. This binding prevents the degradation of Nrf2, leading to the activation of antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
Tert-butyl DMAPC has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are responsible for oxidative stress. Tert-butyl DMAPC has also been found to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, Tert-butyl DMAPC has been found to induce apoptosis in cancer cells and inhibit the proliferation of fibroblasts.
Advantages and Limitations for Lab Experiments
Tert-butyl DMAPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, Tert-butyl DMAPC has been found to have low toxicity and is well-tolerated in animal studies. However, Tert-butyl DMAPC has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous environments. Additionally, Tert-butyl DMAPC has a short half-life, which can limit its effectiveness in long-term studies.
Future Directions
Tert-butyl DMAPC has significant potential for therapeutic applications, and future research is needed to explore its full range of effects. One future direction is to investigate the potential of Tert-butyl DMAPC for the treatment of fibrosis. Another future direction is to explore the potential of Tert-butyl DMAPC in combination with other drugs for the treatment of cancer. Additionally, future research is needed to explore the potential of Tert-butyl DMAPC for the treatment of other inflammatory conditions, such as arthritis and asthma.
Conclusion:
Tert-butyl DMAPC is a chemical compound that has significant potential for therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-fibrotic properties and exerts its effects through the activation of the Nrf2 pathway. Tert-butyl DMAPC has several advantages for lab experiments, including its stability and low toxicity, but also has limitations such as poor solubility in water and a short half-life. Future research is needed to explore the full range of effects of Tert-butyl DMAPC and its potential for therapeutic applications.
Synthesis Methods
The synthesis of Tert-butyl DMAPC involves the reaction of 1,2-dimethylpyrrole-3-carboxylic acid with tert-butyl chloroformate and triethylamine in the presence of dichloromethane. The resulting product is then treated with a solution of formaldehyde and ammonium chloride to produce Tert-butyl DMAPC. This synthesis method has been optimized to produce high yields of Tert-butyl DMAPC with minimal impurities.
properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-10(6-9(7-13)14(8)5)11(15)16-12(2,3)4/h6H,7,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHLTXUXVFDCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2629867.png)
![ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2629869.png)
![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)
![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)

![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)
![1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B2629877.png)


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)
![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)